molecular formula C13H16N2O5 B2514441 N'-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide CAS No. 900000-85-3

N'-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide

Cat. No. B2514441
M. Wt: 280.28
InChI Key: YYJQKLYXEWLDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using various techniques. X-ray single crystallography was employed to determine the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamides . Similarly, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations . These studies provide detailed insights into the molecular geometry and electronic properties of the compounds, which are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by their molecular structure. For example, the presence of an intramolecular hydrogen bond in N-(o-methoxybenzamido)thioureas was found to enhance anion binding affinity, demonstrating the significance of molecular interactions in chemical reactions . The antioxidant properties of the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were determined using DPPH free radical scavenging tests, indicating the compound's potential as an antioxidant agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structures and have been characterized using various spectroscopic techniques. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were calculated using DFT, providing insights into the compound's chemical reactivity . The colorimetric sensing behavior of N-(cyano(naphthalen-1-yl)methyl)benzamides was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcasing the compound's potential in sensing applications .

Scientific Research Applications

1. Synthesis and Neuroleptic Activity

A study by Iwanami et al. (1981) explored the synthesis and neuroleptic activity of various benzamides, including derivatives similar to N'-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide. These compounds were evaluated for their inhibitory effects on stereotyped behavior in rats, demonstrating potential applications in treating psychosis with fewer side effects (Iwanami et al., 1981).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-18-6-2-5-14-12(16)13(17)15-9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJQKLYXEWLDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.